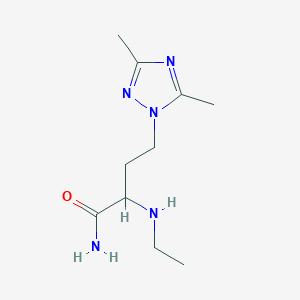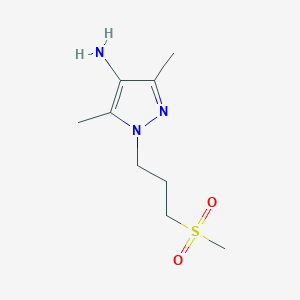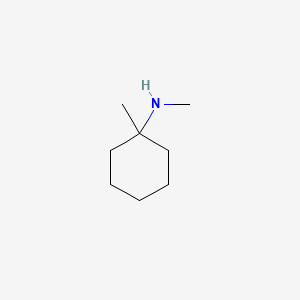
N,1-dimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethylcyclohexan-1-amine is an organic compound with the molecular formula C8H17N. It is a derivative of cyclohexane, where one hydrogen atom is replaced by a methyl group and another hydrogen atom is replaced by an amine group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,1-dimethylcyclohexan-1-amine can be synthesized through several methods. One common method involves the reaction of cyclohexanone with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place under mild conditions, with the temperature maintained around room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of N-methylcyclohexylamine. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylcyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to N-methylcyclohexylamine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often occur in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-methylcyclohexanone
Reduction: N-methylcyclohexylamine
Substitution: Various substituted cyclohexane derivatives depending on the substituent used.
Scientific Research Applications
N,1-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N,1-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The compound may also participate in metabolic pathways, undergoing biotransformation to form active metabolites that exert specific effects.
Comparison with Similar Compounds
Similar Compounds
- N-methylcyclohexylamine
- Cyclohexanone
- Cyclohexylamine
Uniqueness
N,1-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. Its dual functional groups (methyl and amine) allow it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N,1-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C8H17N/c1-8(9-2)6-4-3-5-7-8/h9H,3-7H2,1-2H3 |
InChI Key |
GHPKKPXJITVOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride](/img/structure/B13527874.png)

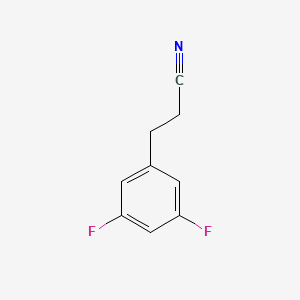
![[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13527885.png)
![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)

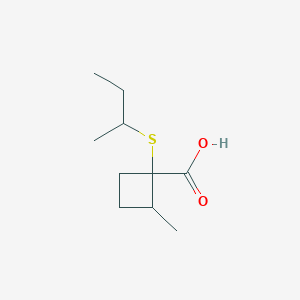


![4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B13527909.png)
![{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13527914.png)
![9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13527921.png)
